Chloroacetyl-dl-norleucine

Description

The exact mass of the compound Chloroacetyl-dl-norleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloroacetyl-dl-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetyl-dl-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

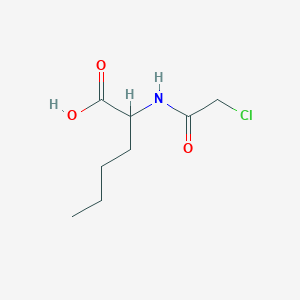

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOGPWIZAGBRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56787-36-1, 67206-26-2 | |

| Record name | NSC203446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 67206-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetyl-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Solubility of Chloroacetyl-dl-norleucine in Aqueous and Organic Solvents

Introduction

Chloroacetyl-dl-norleucine is a synthetic amino acid derivative featuring a chloroacetyl group on the nitrogen atom of the norleucine backbone.[1] This modification imparts increased reactivity, making it a valuable intermediate in peptide synthesis and a building block for novel bioactive molecules.[1] For researchers in drug development and biochemical engineering, understanding the thermodynamic solubility of this compound is not merely a matter of record-keeping; it is a critical parameter that governs everything from reaction kinetics and purification strategies to formulation and bioavailability.[2]

This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of Chloroacetyl-dl-norleucine. In the absence of extensive published data for this specific molecule, we will ground our discussion in the fundamental principles of solubility, the established "gold standard" methodology for its determination, and the expected solubility trends based on its molecular structure and comparison with related compounds.

Part 1: Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[2][3] At this point, the solution is saturated, and a state of thermodynamic equilibrium exists between the dissolved solute and the undissolved solid phase. This process is governed by the interplay of intermolecular forces and the fundamental laws of thermodynamics.

The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For a molecule like Chloroacetyl-dl-norleucine, we must consider:

-

Crystal Lattice Energy (Solute-Solute): The energy required to break the bonds holding the solid, crystalline Chloroacetyl-dl-norleucine together. This is influenced by its melting point (112-114 °C), which suggests a moderately stable crystal lattice.[4][5]

-

Cavitation Energy (Solvent-Solvent): The energy needed to create a space within the solvent for the solute molecule to occupy.

-

Solvation Energy (Solute-Solvent): The energy released when the solute molecule forms favorable interactions with the solvent molecules.

The balance of these forces dictates solubility. A solvent will be effective if the energy released during solvation is sufficient to overcome the crystal lattice and cavitation energies.

The Role of Molecular Structure and Solvent Polarity

Chloroacetyl-dl-norleucine possesses a dual nature:

-

A Polar Backbone: The carboxylic acid and the N-chloroacetyl amide groups are capable of hydrogen bonding and dipole-dipole interactions.

-

A Non-Polar Side Chain: The n-butyl side chain of the norleucine moiety is hydrophobic.

This amphiphilic character means its solubility will be highly dependent on the solvent's properties:

-

In Water: Water is a highly polar, protic solvent that can act as both a hydrogen bond donor and acceptor. It will interact favorably with the polar backbone. However, the hydrophobic n-butyl side chain will disrupt water's hydrogen-bonding network, leading to an unfavorable hydrophobic effect. The solubility of the parent amino acid, DL-norleucine, is known to be relatively low in water compared to glycine, a trend that holds for amino acids with longer aliphatic side chains.[6][7]

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also form hydrogen bonds with the solute's backbone. Their smaller alkyl groups make them less polar than water but potentially better at solvating the hydrophobic side chain, which could lead to increased solubility. Studies on other N-acetylated amino acids have shown high solubility in alcohols.[4][8]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but cannot donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid and amide N-H, and their organic nature will accommodate the n-butyl chain, likely resulting in good solubility.

-

In Non-Polar Solvents (e.g., Hexane, Diethyl Ether): These solvents lack the ability to form strong interactions with the polar backbone.[9] The energy gained from solvating the n-butyl chain is insufficient to overcome the strong solute-solute interactions of the crystal lattice. Therefore, solubility is expected to be very low.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Energy balance in the dissolution process.

Part 2: Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[10] This technique is considered the "gold standard" because it ensures that a true equilibrium is reached between the solid and liquid phases.

Self-Validating Protocol: The Shake-Flask Method

This protocol is designed to be self-validating by ensuring that the measured concentration is independent of time after equilibrium has been established and is confirmed by the presence of undissolved solid.

Materials and Equipment:

-

Chloroacetyl-dl-norleucine (solid, high purity >99%)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane) of analytical grade

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Chloroacetyl-dl-norleucine to a series of vials. The key is to add enough solute so that a visible amount of solid remains after equilibrium is reached. This ensures saturation. For example, add ~20 mg of the compound to 5 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a prolonged period. A typical duration is 24 to 48 hours to ensure equilibrium is fully achieved.[6] For some compounds, 72 hours may be necessary.

-

Causality Check: Agitation prevents the formation of a stagnant, saturated layer of solvent at the solid-liquid interface, ensuring the entire bulk solvent is exposed to the solute. The long incubation time is critical to overcome any kinetic barriers to dissolution.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality Check: Filtration is a critical step to remove all undissolved solid particles. Any suspended microcrystals in the analyzed sample would lead to a significant overestimation of the solubility. The filter material must be chosen carefully to avoid adsorbing the solute.

-

-

Dilution: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Method Validation: A calibration curve must be prepared using known concentrations of Chloroacetyl-dl-norleucine. This curve validates that the instrument response is proportional to the concentration.

-

Calculation: The solubility (S) is calculated using the equation: S = C_measured × Dilution_Factor

-

-

Confirmation of Equilibrium: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change significantly between the later time points, equilibrium has been achieved. Additionally, visual inspection for remaining solid and analytical characterization (e.g., using X-ray diffraction) of the residual solid can confirm that no phase transformation or degradation occurred during the experiment.

The following diagram outlines this mandatory experimental workflow.

Caption: Shake-Flask method workflow for solubility.

Part 3: Data Presentation and Expected Trends

The data obtained from the shake-flask experiments should be compiled into a clear, comparative table. This allows for easy interpretation of the solubility profile of Chloroacetyl-dl-norleucine across different solvent systems.

Expected Solubility Data Summary

The following table structure is recommended for presenting the results. The values are left blank, as they must be determined experimentally. Based on the theoretical principles discussed, a qualitative trend is predicted.

| Solvent System | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Trend | Thermodynamic Solubility (25 °C) |

| mg/mL | |||

| Hexane | 1.9 | Very Low | (Experimental Value) |

| Ethyl Acetate | 6.0 | Low to Moderate | (Experimental Value) |

| Acetone | 21 | High | (Experimental Value) |

| Ethanol | 24.5 | High | (Experimental Value) |

| Methanol | 32.7 | Very High | (Experimental Value) |

| Water | 80.1 | Low | (Experimental Value) |

Discussion of Expected Trends:

-

Water vs. Alcohols: It is anticipated that solubility will be significantly higher in methanol and ethanol than in water. While water is more polar, the alcohols provide a better balance for solvating both the polar backbone and the non-polar n-butyl side chain of the molecule.

-

Effect of Polarity: A general trend of increasing solubility is expected as solvent polarity increases from non-polar (hexane) to polar aprotic (acetone) and polar protic (alcohols). However, the extremely high polarity of water, coupled with the hydrophobic effect, is expected to break this linear trend, resulting in lower solubility than in the alcohols.

-

Chloroacetyl Group Influence: The addition of the chloroacetyl group increases the molecular weight and likely the crystal lattice energy compared to the parent norleucine. It also adds another polar amide bond, which should enhance interactions with polar solvents. The precise quantitative effect can only be confirmed through the experimental protocol outlined above.

Conclusion

References

-

[Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf]([Link] dissolution/)

Sources

- 1. TEREPHTHALIC ACID BIS(2-HYDROXYETHYL) ESTER | 959-26-2 [chemicalbook.com]

- 2. Bis(2-hydroxyethyl) terephthalate | C12H14O6 | CID 13739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. research.wur.nl [research.wur.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. esdmedikal.com [esdmedikal.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. CAS 67206-26-2: N-Chloroacetyl-DL-norleucine | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

Difference between Chloroacetyl-dl-norleucine and Acetyl-dl-norleucine substrates

Technical Guide: Comparative Analysis of Chloroacetyl- vs. Acetyl-DL-Norleucine Substrates for Enzymatic Resolution

Executive Summary

This guide provides a technical analysis for researchers optimizing the production of L-Norleucine via enzymatic kinetic resolution. The core decision lies in selecting the acyl group protecting the amine: Chloroacetyl- (

While both substrates are viable for Aminoacylase I (ACY1) mediated hydrolysis, they exhibit distinct kinetic profiles and physicochemical properties.

-

Chloroacetyl-DL-Norleucine is the high-performance substrate, offering significantly faster hydrolysis rates (

) due to the electron-withdrawing chlorine atom, but at the cost of lower stability and higher susceptibility to spontaneous (non-enzymatic) hydrolysis. -

Acetyl-DL-Norleucine is the robust standard, offering superior solution stability and solubility, making it ideal for large-scale processes where process control is prioritized over raw catalytic speed.

Chemical Fundamentals & Electronic Effects

The primary differentiator between the two substrates is the electronic environment of the amide bond, which dictates susceptibility to nucleophilic attack by the enzyme's active site (typically a Zinc-bound water molecule).

Electronic Induction

-

Acetyl Group: The methyl group (

) is weakly electron-donating (+I effect). This stabilizes the amide carbonyl, making the carbon less electrophilic. -

Chloroacetyl Group: The chlorine atom is strongly electron-withdrawing (-I effect). This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity.

Impact on Catalysis:

The increased electrophilicity of the chloroacetyl carbonyl lowers the activation energy for the formation of the tetrahedral intermediate in the active site of Aminoacylase I. Consequently,

Physicochemical Comparison

| Feature | Acetyl-DL-Norleucine | Chloroacetyl-DL-Norleucine |

| Formula | ||

| Electronic Effect | Inductive Donation (+I) | Inductive Withdrawal (-I) |

| Hydrolysis Rate ( | 1.0 (Baseline) | High (~10–40x faster) |

| Water Solubility | High (Enhanced by Acetyl) | Moderate to Low |

| Spontaneous Hydrolysis | Negligible at pH 7–8 | Significant at pH > 8.0 |

| Substrate Inhibition | Moderate | Often Lower (Leaving group leaves faster) |

Enzymatic Kinetics & Mechanistic Insight

Enzyme: Aminoacylase I (EC 3.5.1.14), typically from Aspergillus melleus or Porcine Kidney.

The Specificity Constant ( )

For industrial resolution, the specificity constant is the critical metric.

-

Chloroacetyl-: High

dominates the equation. The enzyme processes the substrate rapidly. However, if the concentration is too high, the leaving group (chloroacetate) can locally acidify the active site if buffering is insufficient. -

Acetyl-: Lower

requires higher enzyme loading or longer reaction times to achieve 50% conversion. However, the reaction is more "forgiving" regarding pH fluctuations.

The Risk of Spontaneous Hydrolysis

This is the most critical operational difference.

-

Acetyl-: Stable.[1] Hydrolysis is almost exclusively enzymatic. Enantiomeric Excess (ee) of product is high (>99%). [2]

-

Chloroacetyl-: Unstable at high pH. Above pH 8.0, hydroxide ions (

) can attack the highly electrophilic carbonyl non-enzymatically. Since spontaneous hydrolysis is not chiral, it hydrolyzes both D- and L-isomers at the same rate.-

Result: If pH drifts high, you produce racemic L-Norleucine + D-Norleucine, degrading the final ee% .

-

Experimental Protocol: Kinetic Resolution

The following protocol is designed for Chloroacetyl-DL-Norleucine due to its complexity. For Acetyl-, the pH control steps can be relaxed.

Workflow Logic

The goal is to hydrolyze exactly 50% of the racemic mixture (the L-isomer) and separate it from the unreacted D-acyl-isomer based on solubility differences.

Figure 1: Kinetic Resolution Workflow highlighting the critical risk path for Chloroacetyl substrates.

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve 0.1 mol of Chloroacetyl-DL-Norleucine in water.

-

Critical: Adjust pH to 7.2–7.5 using 2M LiOH or NaOH. Do not exceed pH 7.8 to prevent spontaneous hydrolysis.

-

Note: If using Acetyl-DL-Norleucine , you may adjust pH up to 8.0 for optimal enzyme activity without risk.

-

-

Enzymatic Hydrolysis:

-

Add Aminoacylase I (approx. 1000 Units/g substrate).

-

Incubate at 37°C with gentle stirring.

-

pH Stat Mode: As the reaction proceeds, the release of the carboxyl group and chloroacetic acid will drop the pH. Continuously titrate with 0.5M LiOH to maintain pH 7.2.

-

-

Monitoring:

-

Monitor conversion via HPLC (Chiral column) or Ninhydrin assay (detects free amine L-Norleucine).

-

Stop reaction at theoretical 50% conversion .

-

-

Separation (Workup):

-

Acidify the mixture to pH 1.5 using 6M HCl.

-

Acetyl- Substrate: The unreacted Acetyl-D-Norleucine often remains in solution or requires extraction with ethyl acetate.

-

Chloroacetyl- Substrate: The unreacted Chloroacetyl-D-Norleucine is generally less soluble in acidic water and may precipitate, or extracts easily into ethyl acetate.

-

Filter or separate phases. The aqueous phase contains the pure L-Norleucine .

-

-

Purification:

-

Pass the aqueous phase through a cation exchange resin (Dowex 50). Elute L-Norleucine with dilute

. -

Recrystallize from water/ethanol.

-

Industrial Applications & Selection Guide

When to Choose Chloroacetyl-DL-Norleucine:

-

High-Throughput Requirements: When reactor time is the bottleneck. The rapid kinetics allow for shorter batch times.

-

Difficult Substrates: If the norleucine side chain (butyl) interacts unfavorably with the enzyme, the "activation" by the chloro- group can compensate for poor binding affinity (

). -

Workup Preference: If the specific solubility of the chloro-derivative aids in separation (e.g., precipitation of the D-isomer).

When to Choose Acetyl-DL-Norleucine:

-

High Purity Requirements: When >99.9% ee is required without recrystallization. The lack of spontaneous hydrolysis guarantees that every free amino acid molecule was produced by the enzyme (L-isomer).

-

Cost Sensitivity: Acetyl chloride/anhydride is cheaper than chloroacetyl chloride.

-

Enzyme Recycling: Chloroacetate (the byproduct) can sometimes be more inhibitory or damaging to immobilized enzymes than acetate.

References

-

Enzymatic Resolution Mechanisms

-

Substrate Specificity & Kinetics

- Source: NIH / PubMed Central. "Revisiting D-Acylases for D-Amino Acid Production."

-

URL:[Link]

- Relevance: Discusses the reactivity of N-chloroacetyl versus N-acetyl derivatives and the "promiscuity" of acylases regarding the acyl group.

-

Spontaneous Hydrolysis & Stability

- Source: NIH / PubMed Central. "On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids."

-

URL:[Link]

- Relevance: Provides the foundational data on the stability of amino acid derivatives and the conditions under which non-enzym

- Source: Chem-Impex International. "Acetyl-DL-norleucine Product Guide.

Sources

A Technical Guide to Chloroacetyl-dl-norleucine: Applications in Non-Canonical Amino Acid Research and Drug Discovery

Abstract: Chloroacetyl-dl-norleucine (ClAc-Nle) is a synthetic, non-canonical amino acid (ncAA) that has emerged as a powerful and versatile tool for chemical biology and drug discovery. Its defining feature is the chloroacetyl group, a mild electrophile that can form stable, covalent bonds with nucleophilic amino acid residues under biocompatible conditions. This guide provides an in-depth overview of ClAc-Nle, detailing its chemical properties and core applications. We explore its site-specific incorporation into proteins via genetic code expansion, its utility in targeted protein labeling and bioconjugation, and its growing role as a reactive "warhead" in the discovery of targeted covalent inhibitors. This document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique capabilities of ClAc-Nle for protein engineering, functional studies, and therapeutic development.

Introduction: The Chloroacetyl Moiety as a Precision Tool in Chemical Biology

The ability to introduce precisely defined chemical functionalities into proteins has revolutionized our capacity to study and engineer biological systems. Non-canonical amino acids are at the forefront of this revolution, offering chemical diversity beyond the 20 canonical amino acids.[1][2] Among these, Chloroacetyl-dl-norleucine (ClAc-Nle) stands out for its unique combination of a bio-inert scaffold and a selectively reactive chemical handle.

What is Chloroacetyl-dl-norleucine?

ClAc-Nle is a derivative of norleucine, an isomer of the canonical amino acids leucine and isoleucine.[3] The core structure consists of two key components:

-

The Norleucine Scaffold: Norleucine is a hydrophobic, aliphatic amino acid that is structurally similar to methionine but lacks the sulfur atom.[4][5] This makes it a useful, non-oxidizable mimic of methionine, often incorporated into proteins to study the effects of methionine oxidation or to enhance stability.[5]

-

The Chloroacetyl Group: Attached to the alpha-amino group is a chloroacetyl moiety (-CO-CH₂Cl). This group contains an electrophilic carbon atom that is susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues.[6][7] This reactivity is the key to ClAc-Nle's utility in forming specific, covalent linkages.[3][8]

| Property | Value | Source |

| Synonyms | Chloroacetyl-DL-norleucine, N-(chloroacetyl)norleucine | [3] |

| Molecular Formula | C₈H₁₄ClNO₃ | Derived from Structure |

| Appearance | White to off-white powder/crystal | [3][9] |

| Purity | ≥ 99.0% (Typical) | [9] |

| Melting Point | 112.0 to 114.0 °C | [9] |

| Solubility | Soluble in polar organic solvents like methanol | [3][9] |

Rationale for Use: Why Choose ClAc-Nle?

The selection of a non-canonical amino acid is driven by the desired application. ClAc-Nle is favored for applications requiring the formation of a stable, covalent bond at a specific site within a protein. The primary advantages include:

-

Tunable Reactivity: The chloroacetyl group is a "mild" electrophile. While it reacts readily with highly nucleophilic residues like cysteine, its reactivity is generally lower than other common electrophiles like iodoacetamide, which can enhance its specificity for a target residue, particularly when guided by proximity.[6]

-

Bioorthogonality: Under controlled conditions, the chloroacetyl group is relatively inert to the majority of functional groups found in a cell, allowing for specific chemical reactions to be performed in complex biological environments.

-

High Specificity for Cysteine: The reaction between a chloroacetyl group and a cysteine thiol is a highly efficient and specific SN2 reaction, forming a stable thioether bond.[6][7][8] This makes it an excellent tool for targeting cysteine residues, which are often found in enzyme active sites or can be engineered into specific locations on a protein surface.

Genetic Code Expansion: Site-Specific Incorporation of ClAc-Nle into Proteins

The most powerful application of ClAc-Nle is its site-specific incorporation into a growing polypeptide chain during protein translation.[10] This is achieved through a technique called genetic code expansion, which hijacks the cell's own translational machinery.[11][12]

The Principle of Orthogonal Translation Systems

Genetic code expansion relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[1][13][14] This pair works in parallel to, but independently of, the host cell's endogenous synthetases and tRNAs.[14]

-

Unique Codon: A codon that is rarely used by the host organism, typically the amber stop codon (UAG), is repurposed to encode the ncAA.[12][15]

-

Orthogonal tRNA (tRNAPyl or tRNAopt): An engineered tRNA is designed to recognize this unique codon (e.g., it has a CUA anticodon to read UAG). This tRNA is not recognized by any of the host cell's own aaRSs.[14]

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A cognate synthetase is engineered to exclusively recognize and "charge" the orthogonal tRNA with the desired non-canonical amino acid (in this case, ClAc-Nle).[1][16] This engineered aaRS does not charge any of the host cell's endogenous tRNAs.

When these components are introduced into a host cell (like E. coli) along with a supply of ClAc-Nle in the growth medium, the cell's ribosomes will pause at the UAG codon in the target gene's mRNA, incorporate the ClAc-Nle-charged tRNA, and then continue translation.[15] The result is a full-length protein with ClAc-Nle incorporated at a precisely defined position.[10]

Experimental Workflow: From Plasmid to Modified Protein

The process involves standard molecular biology and protein expression techniques.

Caption: Workflow for Genetic Code Expansion with ClAc-Nle.

Protocol 2.1: Step-by-Step Guide for ClAc-Nle Incorporation in E. coli

-

Plasmid Preparation:

-

Obtain or construct two compatible plasmids.

-

Plasmid 1 (pEVOL/pULTRA): Encodes the engineered aminoacyl-tRNA synthetase (aaRS) specific for ClAc-Nle and its corresponding orthogonal tRNA (e.g., tRNAPylCUA).

-

Plasmid 2 (e.g., pET vector): Encodes the target protein of interest. Use site-directed mutagenesis to replace the codon at the desired incorporation site with an amber stop codon (TAG).

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

-

Select for transformants on agar plates containing antibiotics appropriate for both plasmids.

-

-

Expression:

-

Inoculate a starter culture in a rich medium (e.g., LB) with antibiotics and grow overnight.

-

The next day, dilute the starter culture into a larger volume of minimal medium (e.g., M9) supplemented with all 20 canonical amino acids, antibiotics, and the non-canonical amino acid, Chloroacetyl-dl-norleucine (typically at a final concentration of 1-2 mM).

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

-

-

Induction:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 18-25°C and continue shaking for 12-18 hours to allow for proper protein folding and incorporation.

-

-

Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for a His-tagged protein).

-

Verify the successful incorporation of ClAc-Nle and the protein's exact mass using electrospray ionization mass spectrometry (ESI-MS).

-

Applications in Protein Bioconjugation and Labeling

Once ClAc-Nle is incorporated into a protein, the chloroacetyl group serves as a specific chemical handle for covalent modification. This enables a wide array of applications, from fluorescent labeling to the creation of complex protein conjugates.[10][17][18]

Mechanism of Covalent Labeling

The primary reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophilic side chain on another molecule attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

-

Primary Target: The thiol group (-SH) of a cysteine residue is the most common and efficient nucleophile for this reaction.[6][7][8] The reaction is highly favorable at neutral to slightly basic pH (7.0-8.5), where the cysteine residue is partially deprotonated to the more nucleophilic thiolate anion (-S⁻).

-

Other Targets: While less common, the side chains of histidine and lysine can also react under specific conditions, although the reaction rate is generally much slower.

Caption: Covalent labeling via the chloroacetyl group.

Protocol 3.1: Fluorescent Labeling of a ClAc-Nle-containing Protein

This protocol describes the labeling of a purified protein containing a single, site-specifically incorporated ClAc-Nle residue with a thiol-containing fluorescent dye.

-

Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.4. Degas the buffer thoroughly to minimize oxidation of the thiol-containing dye.

-

Protein Preparation:

-

Dialyze the purified protein containing ClAc-Nle into the reaction buffer to remove any interfering substances from the purification process.

-

Determine the protein concentration accurately (e.g., using a BCA assay).

-

-

Dye Preparation:

-

Dissolve the thiol-reactive fluorescent dye (e.g., a cysteine-maleimide or thiol-containing BODIPY derivative) in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the protein solution.

-

Add the dye stock solution to the protein to achieve a 5- to 10-fold molar excess of dye over protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing and protected from light.

-

-

Removal of Excess Dye:

-

Remove the unreacted, excess dye from the labeled protein using a desalting column (e.g., a PD-10 column) or through dialysis against the reaction buffer.

-

-

Characterization:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging.

-

Determine the labeling efficiency (degree of labeling) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye at its specific maximum absorbance wavelength.

-

Chloroacetyl-dl-norleucine in Covalent Ligand and Drug Discovery

The electrophilic nature of the chloroacetyl group makes it an ideal "warhead" for the development of targeted covalent inhibitors (TCIs).[19][20] TCIs can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent inhibitors.[21][22]

The "Warhead" Concept in Covalent Inhibition

In this strategy, a ligand or drug molecule is designed with two key parts:

-

A Recognition Moiety: This part of the molecule has a specific, non-covalent affinity for the target protein's binding pocket.

-

An Electrophilic Warhead: A reactive group, such as a chloroacetyl moiety, is attached to the recognition moiety.

The inhibitor first binds reversibly to the target protein. This binding event brings the chloroacetyl warhead into close proximity with a nucleophilic amino acid residue (typically a cysteine) in or near the binding site.[20] This proximity-induced reactivity dramatically increases the effective concentration of the reactants, leading to the rapid formation of a permanent, covalent bond that irreversibly inactivates the protein.[23]

Application in Fragment-Based Ligand Discovery (FBLD)

ClAc-Nle can be used to reverse the traditional FBLD paradigm. Instead of screening a library of electrophilic fragments against a native protein, one can screen a library of nucleophilic fragments against a protein where ClAc-Nle has been genetically encoded at a site of interest.

Caption: Fragment-Based Ligand Discovery using a ClAc-Nle-encoded protein.

This "reverse tethering" approach allows researchers to probe the chemical space around a specific residue of interest, providing a powerful method for identifying novel binding fragments that can be elaborated into potent and selective covalent inhibitors.

Summary and Future Outlook

Chloroacetyl-dl-norleucine is a uniquely versatile non-canonical amino acid that bridges the gap between protein engineering and synthetic chemistry. Its utility stems from the combination of a non-perturbing norleucine backbone and a precisely reactive chloroacetyl handle. Through genetic code expansion, ClAc-Nle can be installed at any desired position in a protein, transforming it into a custom-designed chemical tool.

The applications are broad and impactful:

-

Probing Biology: Enabling site-specific fluorescent labeling to track protein localization and dynamics.

-

Creating Novel Biologics: Facilitating the construction of well-defined protein-protein conjugates and antibody-drug conjugates.

-

Accelerating Drug Discovery: Serving as an integrated warhead for identifying and designing targeted covalent inhibitors.

As the tools for genetic code expansion become more robust and accessible, the use of Chloroacetyl-dl-norleucine and other reactive ncAAs is set to expand, opening new avenues for basic research and the development of next-generation therapeutics.

References

-

Growth and characterization of DL-Norleucine maleate crystals. (2022). Materials Today: Proceedings. Available from: [Link]

-

Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. Frontiers in Molecular Neuroscience. Available from: [Link]

-

WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Available from: [Link]

-

The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Available from: [Link]

-

Mandell, D. J., & Romesberg, F. E. (2020). Expansion of the Genetic Code via Expansion of the Genetic Alphabet. Progress in Molecular Biology and Translational Science. Available from: [Link]

-

National Institute of Standards and Technology. DL-Norleucine. NIST WebBook. Available from: [Link]

-

JoVE. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an E.coli. YouTube. Available from: [Link]

-

Gstöttner, C., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids. Available from: [Link]

-

Zhang, T., et al. (2020). Research progress on covalent inhibitors targeting alkaline amino acids. European Journal of Medicinal Chemistry. Available from: [Link]

-

Pohl, R., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available from: [Link]

-

Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. Available from: [Link]

-

Yang, Y. Y., et al. (2010). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Journal of the American Chemical Society. Available from: [Link]

-

Warfel, N. A., et al. (2022). Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates. International Journal of Molecular Sciences. Available from: [Link]

-

Li, Z., et al. (2023). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. Nature Communications. Available from: [Link]

-

O'Donoghue, P., et al. (2018). Next-generation genetic code expansion. Current Opinion in Chemical Biology. Available from: [Link]

- U.S. Patent No. US5066716A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.

-

Lee, H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. BMB Reports. Available from: [Link]

-

Ghosh, A., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem. Available from: [Link]

-

Bachmann, J., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Wang, L., & Schultz, P. G. (2002). Expanding the genetic code. ChemComm. Available from: [Link]

-

Miller, R. M., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available from: [Link]

-

Zhang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Available from: [Link]

-

Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available from: [Link]

-

Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. Available from: [Link]

-

van der Woning, B., et al. (2015). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Future Medicinal Chemistry. Available from: [Link]

-

Kitamatsu, M., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules. Available from: [Link]

-

Ward, C. C., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

-

Mohamed, M. M., et al. (2016). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Goodsell, D. S. (2001). Molecule of the Month: Aminoacyl-tRNA Synthetases. PDB-101. Available from: [Link]

-

Khan Academy. Protein modifications. Available from: [Link]

-

Ohtake, K., et al. (2017). Translational Control using an Expanded Genetic Code. International Journal of Molecular Sciences. Available from: [Link]

-

Ueda, N., et al. (2013). Short Peptide Tag for Covalent Protein Labeling Based on Coiled Coils. Bioconjugate Chemistry. Available from: [Link]

-

American Chemical Society. (2022). Discovery Report: Expanding the covalent drug toolkit. Available from: [Link]

-

ResearchGate. Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and iso-tRNA pairs for E. coli. Available from: [Link]

-

National Center for Biotechnology Information. N-Acetyl-dl-norleucine. PubChem Compound Database. Available from: [Link]

-

Biomolecule Labeling An Advanced Guide. (2024). YouTube. Available from: [Link]

-

Elsässer, S. (2023). Expanding the non-canonical amino acid toolbox for mammalian cells. YouTube. Available from: [Link]

Sources

- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 2. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins | MDPI [mdpi.com]

- 3. CAS 67206-26-2: N-Chloroacetyl-DL-norleucine | CymitQuimica [cymitquimica.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 9. N-Chloroacetyl-DL-norleucine | 67206-26-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brain.mpg.de [brain.mpg.de]

- 12. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Research progress on covalent inhibitors targeting alkaline amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Recent Advances in Covalent Drug Discovery [mdpi.com]

- 22. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of N-Chloroacetyl-dl-norleucine from DL-norleucine and chloroacetyl chloride

Application Note: A-08B4

Title: Robust Synthesis of N-Chloroacetyl-dl-norleucine via Aqueous Schotten-Baumann Acylation

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-Chloroacetyl-dl-norleucine, a key intermediate in peptide synthesis and the development of bioactive molecules.[1][2] The described method utilizes the Schotten-Baumann reaction, a reliable and scalable approach for the N-acylation of amino acids.[3][4] By reacting DL-norleucine with chloroacetyl chloride in a biphasic aqueous system with a base to neutralize the generated hydrochloric acid, this protocol ensures high yields and purity.[4][5] This document offers a comprehensive guide for researchers, covering the reaction mechanism, a step-by-step experimental procedure, safety and handling protocols, and methods for product characterization.

Introduction

N-acylated amino acids are fundamental building blocks in medicinal chemistry and materials science.[3] Specifically, the N-chloroacetyl group serves as a versatile functional handle. Its reactive carbon-chlorine bond allows for subsequent nucleophilic substitution, making N-chloroacetylated amino acids valuable precursors for creating peptide polymers, cyclic peptides, and peptide-protein conjugates.[6][7] N-Chloroacetyl-dl-norleucine, an isomer of the more common leucine, is of particular interest for studying the impact of structural modifications on protein function and for building novel peptide-based therapeutics.[1][8][9]

The traditional method for this transformation is the Schotten-Baumann reaction, first described in the 1880s, which remains a cornerstone of organic synthesis for its efficiency in acylating amines and alcohols.[4] This protocol adapts the classic Schotten-Baumann conditions to provide a robust and reproducible synthesis of N-Chloroacetyl-dl-norleucine suitable for drug discovery and development labs.

Reaction Principle: The Schotten-Baumann Acylation

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The Schotten-Baumann reaction is specifically designed to handle the challenges of acylating water-soluble substrates like amino acids with water-sensitive reagents like acyl chlorides.[10]

Mechanism Breakdown:

-

Deprotonation: DL-norleucine is dissolved in an aqueous basic solution (e.g., sodium hydroxide). The base deprotonates the amino group (-NH₃⁺) of the zwitterionic amino acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The highly reactive chloroacetyl chloride is added, typically in a water-immiscible organic solvent or added dropwise to the aqueous phase under vigorous stirring. The electron-rich nitrogen atom of the deprotonated amino group attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate.[10]

-

Elimination & Amide Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide bond.

-

Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. The base present in the aqueous phase (the "Schotten-Baumann condition") is crucial as it immediately neutralizes this HCl.[5] This prevents the protonation and deactivation of the starting amine, allowing the reaction to proceed to completion.[5]

The use of a two-phase system or controlled addition helps to manage the reactivity of chloroacetyl chloride, which can otherwise hydrolyze in water.[4][11]

Experimental Workflow Overview

The overall process from starting materials to the purified product is outlined below. The workflow is designed for efficiency and safety, ensuring the containment of hazardous reagents and straightforward isolation of the final compound.

Caption: Synthesis workflow for N-Chloroacetyl-dl-norleucine.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Supplier | Comments |

| DL-Norleucine | ≥98% | 131.17 | Sigma-Aldrich | Store in a dry place.[9] |

| Chloroacetyl chloride | ≥98% | 112.94 | Acros Organics | Highly corrosive and lachrymatory. Handle in a fume hood.[12][13] |

| Sodium Hydroxide (NaOH) | Reagent | 40.00 | Fisher Scientific | Corrosive solid. |

| Hydrochloric Acid (HCl) | 37% (conc.) | 36.46 | VWR | Corrosive. Handle in a fume hood. |

| Deionized Water | - | 18.02 | In-house | - |

| pH indicator strips | 0-14 range | - | - | For monitoring reaction pH. |

Step-by-Step Procedure

CAUTION: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[13] This entire procedure must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an overhead stirrer, a pH probe (or with access for pH strips), and a dropping funnel, dissolve DL-norleucine (13.1 g, 0.1 mol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 0.1 mol). Stir until a clear solution is obtained.

-

Causality Note: The initial equivalent of NaOH is to deprotonate the ammonium group of the amino acid, making the nitrogen nucleophilic.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Causality Note: This exothermic reaction is cooled to minimize side reactions, such as the hydrolysis of chloroacetyl chloride, and to ensure controlled acylation.

-

-

Reagent Addition: Prepare a separate solution of sodium hydroxide (4.4 g, 0.11 mol) in 40 mL of water for the pH adjustment step. Begin vigorous stirring of the cooled norleucine solution. Add chloroacetyl chloride (12.4 g, 8.7 mL, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes.

-

pH Maintenance: Simultaneously, add the separately prepared NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Causality Note: Maintaining an alkaline pH is the core of the Schotten-Baumann condition. It neutralizes the HCl produced during the reaction, preventing it from protonating the unreacted amine and stopping the reaction.[5]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid (approx. 10-15 mL) dropwise until the pH reaches ~2. A voluminous white precipitate of N-Chloroacetyl-dl-norleucine should form.

-

Causality Note: The product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form at high pH. Acidification protonates the carboxylate, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.

-

-

Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight to a constant weight. The final product should be a white to off-white crystalline solid.[1]

Characterization and Quality Control

The identity and purity of the synthesized N-Chloroacetyl-dl-norleucine should be confirmed using standard analytical techniques.

| Parameter | Expected Result | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | 80-90% | Gravimetric |

| Melting Point | 116-119 °C | Melting Point Apparatus |

| ¹H NMR | Consistent with the expected structure | ¹H NMR Spectroscopy |

| Purity | ≥98% | HPLC |

Safety and Hazard Management

-

Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and a severe lachrymator.[12][13][14] It reacts violently with water and moisture.[13][15] Always handle in a fume hood with proper PPE. Keep away from water sources except as directed in the protocol. Neutralize any spills with sodium bicarbonate.

-

Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe burns.[12] Handle with care, wearing gloves and eye protection.

-

DL-Norleucine: May cause skin, eye, and respiratory irritation.[16] Avoid generating dust.[17]

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

-

A. A. G. G. D. S. N. P. J. G. A. F. M. L. S. (2014). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. PubMed. Available at: [Link]

-

DeGrado, W. F., & Kaiser, E. T. (1982). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Gogoi, P., et al. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9475, Norleucine, (+-)-. Available at: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Norleucine. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

Sources

- 1. CAS 67206-26-2: N-Chloroacetyl-DL-norleucine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 7. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Norleucine - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. tandfonline.com [tandfonline.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 15. CHLOROACETYL CHLORIDE [training.itcilo.org]

- 16. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

Application Note: High-Purity L-Norleucine Synthesis via Enzymatic Resolution

A Detailed Protocol for the Preparation of Enantiomerically Pure L-Norleucine through Hydrolysis of N-Chloroacetyl-DL-norleucine

Abstract

L-norleucine, a non-proteinogenic amino acid, is a critical building block in pharmaceutical development and peptide synthesis, where enantiomeric purity is paramount for biological activity and safety.[1] This application note provides a comprehensive, field-proven protocol for the preparation of high-purity L-norleucine from its racemic precursor, DL-norleucine. The methodology hinges on a robust two-stage process: the chemical synthesis of N-Chloroacetyl-DL-norleucine followed by a highly selective enzymatic kinetic resolution using an aminoacylase. This enzymatic step stereoselectively hydrolyzes the L-enantiomer, enabling a straightforward separation from the unreacted N-acylated D-enantiomer. We detail the underlying chemical principles, step-by-step experimental procedures, purification techniques, and analytical methods for purity verification. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing optically pure L-norleucine.

Introduction: The Imperative of Enantiomeric Purity

Norleucine (2-aminohexanoic acid) is an isomer of leucine and isoleucine that has garnered significant interest in biochemical and pharmaceutical research.[2] Its incorporation into peptides can enhance metabolic stability and modulate bioactivity.[1] Like most α-amino acids, norleucine is chiral, existing as L- and D-enantiomers. Since biological systems, particularly enzymes and receptors, are inherently stereospecific, the biological effects of a chiral molecule are often confined to a single enantiomer.[3] Therefore, access to enantiomerically pure L-norleucine is a prerequisite for its use in drug design and synthesis.

Chemical synthesis of amino acids typically yields a racemic mixture (an equal mixture of D and L forms).[] The challenge lies in efficiently resolving this mixture. Enzymatic kinetic resolution is a powerful and widely adopted strategy that leverages the exquisite stereoselectivity of enzymes.[5][6][7] The process involves derivatizing the racemic amino acid—in this case, through N-chloroacetylation—to create a substrate for an enzyme that acts on only one enantiomer. Aminoacylases (E.C. 3.5.1.14) are particularly well-suited for this purpose, as they catalyze the hydrolysis of N-acyl-L-amino acids while leaving the N-acyl-D-amino acids untouched.[5][8] This difference in reactivity forms the basis of the separation, providing a green and efficient route to the desired L-amino acid.[9]

Overall Synthetic Strategy

The conversion of racemic DL-norleucine to enantiopure L-norleucine is accomplished in three primary stages:

-

N-Acylation: The amino group of DL-norleucine is protected with a chloroacetyl group. This step is non-selective and yields N-Chloroacetyl-DL-norleucine.

-

Enzymatic Kinetic Resolution: The racemic N-Chloroacetyl-DL-norleucine is subjected to hydrolysis by an L-aminoacylase. The enzyme selectively cleaves the chloroacetyl group from the L-enantiomer, liberating free L-norleucine. The D-enantiomer remains acylated.

-

Separation and Purification: The resulting mixture, containing L-norleucine, N-Chloroacetyl-D-norleucine, and the enzyme, is separated based on differences in physical properties (e.g., solubility), yielding pure L-norleucine.

Caption: Overall workflow for the preparation of L-norleucine.

Part I: Synthesis of N-Chloroacetyl-DL-norleucine

Causality: The initial acylation step is crucial as it transforms the amino acid into a suitable substrate for the acylase enzyme. The chloroacetyl group is chosen for its reactivity and its ability to be selectively cleaved by common acylases. The reaction is performed under Schotten-Baumann conditions, where a base is used to neutralize the HCl generated, driving the reaction to completion.

Materials and Equipment

| Reagents & Materials | Equipment |

| DL-Norleucine | Magnetic stirrer with stir bar |

| Chloroacetyl chloride | 500 mL three-neck round-bottom flask |

| Sodium hydroxide (NaOH) | Ice bath |

| Concentrated Hydrochloric Acid (HCl) | pH meter |

| Deionized water | Buchner funnel and flask |

| Diethyl ether (for washing) | Vacuum oven or desiccator |

Detailed Experimental Protocol

-

Dissolution: In the 500 mL flask, dissolve 13.1 g (0.1 mol) of DL-norleucine in 100 mL of deionized water. Add 4.4 g (0.11 mol) of NaOH to the solution and stir until fully dissolved. Cool the flask in an ice bath to 0-5 °C.

-

Acylation: While maintaining the temperature below 10 °C, slowly and simultaneously add 12.4 g (0.11 mol) of chloroacetyl chloride and a 20% NaOH solution from separate dropping funnels. Monitor the pH continuously and maintain it between 9 and 10 by adjusting the addition rate of the NaOH solution. Expert Insight: Keeping the temperature low and the pH controlled is critical to prevent hydrolysis of the chloroacetyl chloride and to minimize side reactions.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Acidification and Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring until the pH reaches approximately 2. A white precipitate of N-Chloroacetyl-DL-norleucine will form. Trustworthiness Check: The precipitation of the product upon acidification is a key validation that the acylation was successful, as the carboxylate group is protonated, reducing water solubility.

-

Isolation: Cool the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with two 50 mL portions of ice-cold water, followed by a wash with 30 mL of diethyl ether to remove organic impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome

A white crystalline powder with a typical yield of 80-90%. The melting point should be in the range of 112-114 °C, consistent with literature values for N-Chloroacetyl-DL-norleucine.

Part II: Enzymatic Resolution

Causality: This step is the heart of the asymmetric synthesis. The L-aminoacylase enzyme provides a chiral environment that specifically recognizes the stereochemistry of the N-Chloroacetyl-L-norleucine, catalyzing the hydrolysis of its amide bond. The D-enantiomer does not fit correctly into the enzyme's active site and thus remains unreacted. Maintaining the optimal pH and temperature is vital for maximal enzyme activity and stability.

Caption: Stereoselective action of L-aminoacylase.

Materials and Equipment

| Reagents & Materials | Equipment |

| N-Chloroacetyl-DL-norleucine | Jacketed glass reaction vessel (1 L) |

| L-Aminoacylase (e.g., from Aspergillus oryzae) | Thermostatic water bath |

| Lithium Hydroxide (LiOH) or NaOH (1 M solution) | pH-stat or calibrated pH meter |

| Activated charcoal | Centrifuge |

| Celite or filter aid | Filtration apparatus |

Detailed Experimental Protocol

-

Substrate Preparation: Suspend 20.8 g (0.1 mol) of N-Chloroacetyl-DL-norleucine in 500 mL of deionized water in the reaction vessel. Adjust the pH to 7.0 by the careful addition of 1 M LiOH solution. This neutralizes the carboxylic acid, forming the soluble salt.

-

Enzyme Addition: Gently warm the solution to 37 °C using the circulating water bath. Add the L-aminoacylase (the amount will depend on the specific activity of the enzyme preparation; consult the manufacturer's datasheet).

-

Controlled Hydrolysis: Maintain the reaction at pH 7.0 and 37 °C. The hydrolysis of the L-enantiomer will release chloroacetic acid and L-norleucine, causing the pH to drop. Use a pH-stat to automatically add 1 M LiOH to maintain the pH at 7.0. If a pH-stat is unavailable, monitor the pH manually every 15-20 minutes and add base as needed.

-

Monitoring Reaction Progress: The reaction is complete when the consumption of base ceases, which typically takes 12-24 hours. This indicates that 50% of the substrate (the L-form) has been hydrolyzed.

-

Enzyme Deactivation: Once the reaction is complete, add 2 g of activated charcoal to the mixture and heat it to 80 °C for 30 minutes. This step serves to denature and adsorb the enzyme. Self-Validation: This heat-treatment and charcoal step is crucial for ensuring the final product is free of residual enzymatic activity.

Part III: Separation and Purification of L-Norleucine

Causality: The separation strategy exploits the significant difference in solubility between the free amino acid (L-norleucine) and the N-acylated amino acid (N-Chloroacetyl-D-norleucine) under acidic conditions. By lowering the pH, the N-acylated form becomes protonated and insoluble, while the L-norleucine remains soluble as its hydrochloride salt. Subsequent neutralization of L-norleucine to its isoelectric point (pI ≈ 6.0) minimizes its solubility, allowing for its crystallization.

Detailed Experimental Protocol

-

Enzyme Removal: Cool the reaction mixture to room temperature. Add a small amount of Celite (filter aid) and filter the mixture to remove the charcoal and denatured enzyme. Wash the filter cake with a small amount of water.

-

Precipitation of D-form: Combine the filtrate and washings. While stirring, slowly add concentrated HCl until the pH is adjusted to 2.0. The N-Chloroacetyl-D-norleucine will precipitate as a white solid.

-

Isolation of D-form: Cool the suspension in an ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration. The solid is N-Chloroacetyl-D-norleucine, which can be saved for hydrolysis to obtain D-norleucine if desired.

-

Crystallization of L-Norleucine: Transfer the filtrate, which contains L-norleucine hydrochloride, to a clean beaker. Adjust the pH to the isoelectric point of norleucine (~6.0) by the slow addition of a base like pyridine or by passing it through a column of a suitable ion-exchange resin.

-

Isolation and Recrystallization: As the pH approaches 6.0, L-norleucine will crystallize out of the solution. Cool the mixture at 4 °C overnight to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. For higher purity, the L-norleucine can be recrystallized from hot water or aqueous ethanol.[10]

-

Drying: Dry the final product under vacuum at 60 °C to yield pure L-norleucine as a white crystalline powder.

Part IV: Purity Assessment and Characterization

Causality: Rigorous analytical characterization is required to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product. Each technique provides a different piece of the validation puzzle.

Analytical Methods

| Parameter | Method | Expected Result / Specification |

| Identity & Structure | NMR Spectroscopy | The spectrum should confirm the structure of norleucine.[11] |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >99.0% purity. |

| Melting Point | Melting Point Apparatus | Decomposes at >300 °C.[10] |

| Enantiomeric Purity | Specific Optical Rotation | [α]D20 = +23° to +24° (c=4 in 6N HCl).[1] |

| (Enantiomeric Excess) | Chiral HPLC | Enantiomeric Excess (ee) > 99%. |

Calculation of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance. It can be determined from the specific rotation or more accurately by chiral chromatography.

-

From Specific Rotation: ee (%) = ([α]observed / [α]max) × 100 Where [α]max is the specific rotation of the pure enantiomer.

-

From Chiral HPLC: ee (%) = (|[AreaL - AreaD]| / [AreaL + AreaD]) × 100 Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield in acylation step | - Chloroacetyl chloride hydrolyzed before reaction. - pH was not maintained correctly. | - Ensure reaction temperature is kept low (0-5 °C). - Add base and acylating agent slowly and simultaneously to maintain pH 9-10. |

| Enzymatic reaction is slow or incomplete | - Incorrect pH or temperature. - Inactive or insufficient enzyme. - Presence of enzyme inhibitors. | - Calibrate pH meter and verify temperature is 37 °C. - Use a fresh batch of enzyme or increase the enzyme load. - Ensure reagents are of high purity. |

| Poor separation of L and D forms | - Incorrect pH for precipitation. - Insufficient cooling time. | - Ensure pH is accurately adjusted to 2.0 for D-form precipitation. - Allow sufficient time for precipitation at low temperatures. |

| Final product has low optical purity | - Incomplete enzymatic reaction. - Co-precipitation of L-norleucine during D-form isolation. - Racemization during workup. | - Ensure enzyme reaction goes to completion (base uptake ceases). - Ensure pH for D-form precipitation is not too low. - Avoid harsh (high temperature/extreme pH) conditions during purification. |

References

- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.

-

National Institutes of Health (PMC). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC. [Link]

-

Taylor & Francis Online. Preparation of Optically Pure tert-Leucine by Penicillin G Acylase-Catalyzed Resolution. [Link]

-

Journal of Ovonic Research. Growth and characterization of DL-Norleucine maleate crystals. [Link]

-

Wikipedia. Norleucine. [Link]

-

ResearchGate. Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. [Link]

- Google Patents.

-

Springer. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]

-

SciSpace. Purification of an L-amino acid oxidase from Bungarus caeruleus (Indian krait) venom. [Link]

-

ResearchGate. Multi-enzymatic resolution of DL-norvaline for L-norvaline production. [Link]

-

J-STAGE. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine. [Link]

-

J-STAGE. Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine. [Link]

-

PubMed Central (PMC). Revisiting D‐Acylases for D‐Amino Acid Production. [Link]

-

MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 5. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. EP1200601B1 - Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes - Google Patents [patents.google.com]

- 10. L-Norleucine | 327-57-1 [chemicalbook.com]

- 11. chalcogen.ro [chalcogen.ro]

Application Note: High-Fidelity Isolation of D-Norleucine via Enzymatic Resolution and Ion-Exchange Chromatography

Abstract

The stereospecific synthesis of enantiomerically pure non-proteinogenic amino acids, such as D-norleucine, is a critical task in pharmaceutical development. D-amino acids are key components in peptide-based therapeutics, offering enhanced stability against enzymatic degradation. This application note provides a comprehensive, in-depth guide to a robust and scalable method for isolating D-norleucine from a racemic mixture of Chloroacetyl-dl-norleucine. The core of this protocol is a kinetic resolution strategy employing a stereoselective D-aminoacylase, followed by a highly efficient purification workflow using strong cation-exchange chromatography. We delve into the mechanistic rationale behind each step, providing a self-validating protocol with integrated analytical checkpoints to ensure the production of high-purity D-norleucine.

Introduction: The Significance of D-Norleucine in Modern Therapeutics

Chiral purity is a cornerstone of modern drug design. For peptide-based drugs, the incorporation of D-amino acids in place of their natural L-isomers is a well-established strategy to increase proteolytic stability, enhance bioavailability, and modulate pharmacological activity. D-norleucine, an isomer of leucine, serves as a valuable building block in the synthesis of peptidomimetics and other complex pharmaceutical agents.

The challenge lies in efficiently producing the desired D-enantiomer in a pure form. Chemical synthesis often yields a racemic mixture (an equal mix of D and L forms), necessitating a resolution step. Enzymatic kinetic resolution stands out as a "green" and highly specific method.[1] This process leverages the exquisite stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture, allowing for the subsequent separation of the unreacted enantiomer.[2][3]

This guide details the isolation of D-norleucine based on the selective enzymatic hydrolysis of N-Chloroacetyl-D -norleucine from the racemic starting material, N-Chloroacetyl-dl -norleucine, using D-aminoacylase.

Principle of the Method: Stereoselective Enzymatic Hydrolysis

The foundational principle of this protocol is the stereoselective action of N-acyl-D-amino acid amidohydrolase, commonly known as D-aminoacylase (EC 3.5.1.81).[2] This metalloenzyme catalyzes the hydrolysis of the N-acyl group specifically from D-amino acids.[2][4]

When presented with the racemic substrate, Chloroacetyl-dl-norleucine, the D-aminoacylase will selectively cleave the chloroacetyl group from the D-enantiomer, yielding free D-norleucine and chloroacetic acid. The L-enantiomer, Chloroacetyl-l-norleucine, remains unreacted.

The resulting mixture contains three key components:

-

D-Norleucine (the desired product)

-

Chloroacetyl-l-norleucine (the unreacted starting material)

-

Chloroacetic acid (a byproduct)

The significant differences in the physicochemical properties of these components—specifically their charge states at varying pH—form the basis for their effective separation via ion-exchange chromatography.[5] D-norleucine, being a zwitterionic amino acid, can be selectively retained on a strong cation-exchange resin while the N-acetylated L-form is washed away.[5][6]

Workflow and Mechanism Diagrams